molecular formula C4H5Br2N B016525 2,3-Dibromobutanenitrile CAS No. 25109-76-6

2,3-Dibromobutanenitrile

Cat. No. B016525
CAS RN: 25109-76-6
M. Wt: 226.9 g/mol
InChI Key: TWLGLYVADVLALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromobutanenitrile is a chemical compound of interest due to its unique structure and potential applications in various chemical syntheses. Its significance lies in its reactive bromine atoms and the cyano group, which afford it versatility in chemical reactions.

Synthesis Analysis

Although specific synthesis pathways for 2,3-Dibromobutanenitrile were not directly found, related compounds have been synthesized through multi-component reactions, indicating the potential methods that could be applied for 2,3-Dibromobutanenitrile. For example, a four-component synthesis involving N-sulfonylimines suggests a pathway that might be adaptable for 2,3-Dibromobutanenitrile's synthesis (Yin‐Huan Jin et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3-Dibromobutanenitrile, like 2,4-dibromo-3,7-dicyanosemibullvalene, has been studied, providing insights into the structural features that may influence the reactivity and properties of 2,3-Dibromobutanenitrile (Helmut Quast et al., 1982).

Chemical Reactions and Properties

The chemical reactivity of dibromobutane derivatives has been extensively studied, revealing insights into elimination reactions and the influence of molecular structure on reaction pathways. Such studies can inform the chemical behavior of 2,3-Dibromobutanenitrile in various conditions (M. Misono et al., 1976).

Physical Properties Analysis

Investigations into the physical state and phase transitions of related butane derivatives highlight the importance of molecular interactions and external conditions, such as temperature and humidity, on the physical properties of organic compounds. These findings may parallel the physical characteristics of 2,3-Dibromobutanenitrile under various conditions (Jörn Lessmeier et al., 2018).

Chemical Properties Analysis

The chemical properties of 2,3-Dibromobutanenitrile, while not directly detailed, can be inferred from studies on similar compounds. For instance, the reaction of dibromobutanes with disodium ethene-1,1-bis(thiolates) reveals potential reactivity patterns that could be relevant to understanding the chemical behavior of 2,3-Dibromobutanenitrile in synthetic applications (K. V. Lipin et al., 2021).

Scientific Research Applications

  • Chemical Reactivities in Biological Reagents : CORM-2 and CORM-3, which are related to 2,3-Dibromobutanenitrile, can induce chemical and spectroscopic changes in biological reagents. This can impact the interpretation of results in in vitro assays (Yuan et al., 2021).

  • Synthesis of Neurological Disorder Intermediates : The modified Staudinger reduction using 2,3-Dibromobutanenitrile yields 6-aminobutanenitrile with a 69% yield, making it a stable intermediate for neurological disorders (Capon et al., 2020).

  • Allergic Contact Dermatitis in Topical NSAID Creams : Methyldibromo glutaronitrile (MDBGN), a compound related to 2,3-Dibromobutanenitrile, can cause allergic contact dermatitis, highlighting the need for regulatory intervention in NSAID creams (Amaro et al., 2012).

  • Polarographic Studies : Meso and racemic 1,4-dihydroxy-2,3-dibromobutane exhibit polarographic reduction, with differences in half-wave potentials and bromine reduction waves, especially at low pH due to nitrous acid reduction (McKeon, 1962).

  • Gas Chromatography : Meso isomers of 2,3-diboromobutane-1,4-diol showed higher retention times on each column studied than racemic isomers, indicating possible conformations (Tomori, 1981).

  • Stereoselectivity in Elimination Reactions : The elimination reactions of 2,3-dihalobutanes and 2-bromobutane over alkaline earth metal oxides and alumina are selectively anti mode, reflecting surface basicity (Misono & Yoneda, 1974).

Safety And Hazards

2,3-Dibromobutanenitrile can cause serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes . If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

2,3-dibromobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2N/c1-3(5)4(6)2-7/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLGLYVADVLALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947972
Record name 2,3-Dibromobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromobutanenitrile

CAS RN

25109-76-6
Record name 2,3-Dibromobutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25109-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromobutyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025109766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dibromobutyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromobutanenitrile
Reactant of Route 2
2,3-Dibromobutanenitrile
Reactant of Route 3
2,3-Dibromobutanenitrile
Reactant of Route 4
2,3-Dibromobutanenitrile
Reactant of Route 5
2,3-Dibromobutanenitrile
Reactant of Route 6
2,3-Dibromobutanenitrile

Citations

For This Compound
1
Citations
MA Fitzgerald, O Soltani, C Wei, D Skliar… - The Journal of …, 2015 - ACS Publications
BMS-911543 is a complex pyrrolopyridine investigated as a potential treatment for myeloproliferative disorders. The development of a short and efficient synthesis of this molecule is …
Number of citations: 33 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.